3,5-Dimethyl-4-(methylamino)phenol
Description
Properties
IUPAC Name |
3,5-dimethyl-4-(methylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(11)5-7(2)9(6)10-3/h4-5,10-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYMZVOSLTMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20213716 | |
| Record name | 3,5-Xylenol, 4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20213716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6392-45-6 | |
| Record name | 3,5-Xylenol, 4-(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006392456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Xylenol, 4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20213716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3,5 Dimethyl 4 Methylamino Phenol
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.
Strategic Disconnections and Key Intermediates
The primary disconnection for 3,5-Dimethyl-4-(methylamino)phenol involves the carbon-nitrogen bond of the methylamino group. This leads to two potential precursors: a methylating agent and 4-Amino-3,5-dimethylphenol (B131400). This disconnection is logical as the formation of a C-N bond is a common and well-established transformation in organic synthesis.
A further disconnection of the amino group from the phenolic ring in 4-Amino-3,5-dimethylphenol points to 3,5-Dimethylphenol (B42653) as a key starting material. This suggests a synthetic strategy that involves the introduction of an amino group onto the 3,5-dimethylphenol scaffold.
Therefore, the key intermediates identified through this analysis are:
4-Amino-3,5-dimethylphenol: This is the immediate precursor to the target molecule.
3,5-Dimethylphenol: A commercially available starting material for the synthesis of the key intermediate.
Classical and Modern Synthetic Routes
The synthesis of this compound can be achieved through various methods, primarily involving the formation of the key intermediate, 4-Amino-3,5-dimethylphenol, followed by N-methylation.
Amination Strategies for Phenolic Scaffolds
A crucial step in the synthesis is the introduction of an amino group at the 4-position of the 3,5-dimethylphenol ring. A common and effective method to achieve this is through a nitrosation reaction followed by reduction.
The synthesis of 4-Amino-3,5-dimethylphenol can be performed by first reacting 3,5-dimethylphenol with sodium nitrite (B80452) in an acidic medium to yield 4-nitroso-3,5-dimethylphenol. This intermediate is then reduced to the corresponding aminophenol. A documented method involves the reduction of 3,5-Dimethyl-4-phenylazophenol, which can be prepared from 3,5-dimethylphenol, using hydrazine hydrate and a Raney nickel catalyst. prepchem.com Another approach involves the reduction of the nitroso intermediate with sodium dithionite. chemicalbook.com
Table 1: Synthesis of 4-Amino-3,5-dimethylphenol
| Step | Reactants | Reagents | Product | Yield |
| 1 | 3,5-Dimethylphenol | Sodium nitrite, Acid | 4-Nitroso-3,5-dimethylphenol | - |
| 2 | 4-Nitroso-3,5-dimethylphenol | Sodium dithionite | 4-Amino-3,5-dimethylphenol | 72% chemicalbook.com |
| Alternative Step 2 | 3,5-Dimethyl-4-phenylazophenol | Hydrazine hydrate, Raney nickel | 4-Amino-3,5-dimethylphenol | 60% prepchem.com |
Alkylation and Methylation Techniques
Once 4-Amino-3,5-dimethylphenol is synthesized, the final step is the introduction of a methyl group to the amino functionality. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary amines. wikipedia.orgyoutube.comjk-sci.comnih.gov This reaction utilizes formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. wikipedia.orgyoutube.comjk-sci.comnih.gov A key advantage of this method is that it typically proceeds to the tertiary amine without the formation of quaternary ammonium (B1175870) salts. wikipedia.org
Table 2: Eschweiler-Clarke Methylation of 4-Amino-3,5-dimethylphenol
| Reactant | Reagents | Product |
| 4-Amino-3,5-dimethylphenol | Formaldehyde, Formic Acid | This compound |
Condensation Reactions Involving Amines and Phenols (e.g., Mannich-type reactions)
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. wikipedia.org In the context of synthesizing the target compound, a direct Mannich-type reaction is not the most straightforward approach. However, phenols are known to undergo Mannich reactions where an aminomethyl group is introduced onto the aromatic ring. wikipedia.org For instance, reacting 3,5-dimethylphenol with formaldehyde and methylamine (B109427) could potentially lead to the formation of a Mannich base, although the regioselectivity might be an issue. This route is generally less direct for obtaining the desired 4-(methylamino) substitution pattern compared to the amination and subsequent methylation strategy.
Reductive Amination Approaches
Reductive amination is a powerful method for the formation of amines from carbonyl compounds and ammonia or primary/secondary amines. In this specific synthesis, reductive amination can be employed for the N-methylation of 4-Amino-3,5-dimethylphenol. This process involves the reaction of the primary amine with formaldehyde to form an intermediate imine or iminium ion, which is then reduced in situ to the methylamino group. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.
This method offers a milder alternative to the Eschweiler-Clarke reaction and is widely used in organic synthesis. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.
Table 3: Reductive Amination of 4-Amino-3,5-dimethylphenol
| Reactant | Reagents | Product |
| 4-Amino-3,5-dimethylphenol | Formaldehyde, Sodium borohydride (or other reducing agents) | This compound |
Demethylation and Hydroamination Methodologies
Demethylation serves as a crucial transformation in the synthesis of phenolic compounds, particularly when methoxy groups are used as protecting groups or are present in starting materials. For aryl methyl ethers with ortho-electron withdrawing groups, a common and effective method for demethylation involves the use of anhydrous aluminum chloride (AlCl₃) in a dry solvent like dichloromethane. researchgate.net This approach leverages the Lewis acidity of AlCl₃ to facilitate the cleavage of the methyl-oxygen bond. researchgate.net Another strategy employs thiolate nucleophilic displacement, which has been shown to achieve chemo- and regioselective demethylation, offering high yields under optimized conditions. researchgate.net These methods are fundamental for converting methoxy-substituted precursors into the final hydroxylated target molecule.
Hydroamination, the addition of an amine to an unsaturated bond, represents a powerful tool for forming carbon-nitrogen bonds. While not a direct transformation of the final phenol (B47542) product, it is a key potential strategy in the synthesis of its precursors. The most common method for preparing imines, a related transformation, involves the reaction of aldehydes or ketones with amines. This reaction proceeds through a nucleophilic attack by the amine on the carbonyl carbon, followed by the elimination of water to form the imine.
Optimization of Synthetic Pathways
The efficiency of any synthetic route is contingent upon the careful optimization of various parameters to maximize yield and purity while minimizing reaction times and byproducts.
Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is paramount for enhancing synthetic yields. Key factors include the molar ratios of reactants, reaction temperature, time, and the choice of catalyst. For instance, in reactions involving the formation of N-methyl imines from aldehydes, adjusting the stoichiometry of the reactants can significantly impact the product yield. A study on the synthesis of N-(2-nitrobenzylidene)methanamine showed that increasing the molar ratio of methylamine hydrochloride and sodium bicarbonate relative to the aldehyde, combined with an extended reaction time, substantially improved the yield.
The following table illustrates the effect of varying reaction conditions on the yield of N-(2-nitrobenzylidene)methanamine, a model reaction demonstrating optimization principles.
| Aldehyde/CH₃NH₂·HCl/NaHCO₃ Ratio | Reaction Time | Yield (%) |
| 1:1:1 | 0.5 hours | 56% |
| 1:1:1 | 1 hour | 66% |
| 1:1:1 | 2 hours | 69% |
| 1:2:2 | 0.5 hours | 68% |
| 1:2:2 | 1.5 hours | 90% |
This interactive table showcases how adjusting reactant ratios and reaction duration can lead to significant improvements in product yield.
Similarly, temperature is a critical parameter. For many condensation reactions, such as the Mannich reaction used to synthesize related aminophenols, reflux conditions are often employed to drive the reaction to completion. Efficient purification methods, including vacuum distillation and recrystallization, are also essential to minimize product loss and enhance the final isolated yield.
Stereochemical Control in Synthesis
When chiral centers are present in the target molecule or its analogues, achieving stereochemical control is a significant synthetic challenge. The synthesis of 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol, an analogue with defined stereochemistry, provides a clear example of how this can be achieved. google.com The process employs chiral resolving agents, such as dibenzoyl tartaric acid, to separate enantiomers from a racemic mixture. google.com Furthermore, stereoselective reaction steps, like catalytic hydrogenation, can be used to create specific stereoisomers with high optical purity. In the cited example, the hydrogenation step is highly stereoselective, resulting in a product with 99% optical purity, which is further enhanced by salt formation. google.com These principles of using chiral auxiliaries and stereoselective reactions are directly applicable to syntheses targeting specific stereoisomers of this compound derivatives.
In Silico Screening for Route Feasibility
Modern synthetic chemistry increasingly utilizes computational tools to predict the viability of reaction pathways before undertaking experimental work. This in silico screening can save significant time and resources. nih.gov Synthetic route design systems, such as the KOSP (Knowledgebase-Oriented Synthesis Planning) program, can generate multiple potential synthetic routes for a target molecule. nih.gov
In a case study for the synthesis of 2,6-dimethylchroman-4-one, theoretical calculations using Density Functional Theory (DFT) were employed to evaluate four potential routes generated by KOSP. nih.gov The in silico analysis predicted that a Michael reaction pathway was the most likely to be successful, while two other routes involving SNAr reactions were predicted to fail. nih.gov Subsequent experimental work confirmed these predictions: the Michael reaction produced the target compound in a 76.4% yield, whereas the other two routes did not yield the desired product. nih.gov This demonstrates the power of theoretical calculations to narrow down experimental options and guide the development of novel, efficient synthetic routes for complex molecules. nih.gov
Biocatalytic Approaches in Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity. In the context of synthesizing aminophenols, biocatalytic approaches such as enzymatic amination or hydroxylation are of great interest. While specific biocatalytic routes for this compound are not extensively documented, the principles are well-established for related compounds. For example, transaminases can be used to convert ketones into chiral amines, and monooxygenases can hydroxylate aromatic rings at specific positions. These enzymatic methods provide a pathway to creating complex molecules with high purity and reduced environmental impact.
Derivatization and Analogue Synthesis
Derivatization of the parent compound is performed for both analytical purposes and to create new analogues with potentially altered biological or chemical properties.
The functional groups of this compound—the phenolic hydroxyl and the secondary amine—are amenable to various derivatization reactions. jfda-online.com Chemical derivatization is often employed to enhance analyte detection in chromatographic techniques like HPLC or GC-MS. jfda-online.comresearchgate.net For instance, the hydroxyl and amino groups can be converted to fluoroacyl derivatives using fluorinated anhydrides, or to trimethylsilyl (TMS) derivatives using silylating agents. jfda-online.com These modifications can improve the volatility and thermal stability of the analyte for GC analysis or introduce a chromophore for enhanced UV detection in HPLC. jfda-online.comresearchgate.net
The synthesis of analogues involves modifying the core structure to explore structure-activity relationships. Various synthetic strategies can be employed to create a library of related compounds. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to introduce a variety of aryl or alkyl groups onto the aromatic ring. nih.gov Another powerful method is the Ullmann coupling reaction, which can be used to form diaryl ethers by reacting a phenol with an aryl halide in the presence of a copper catalyst. nih.gov This approach has been used to synthesize a range of 3-(aryloxy)phenol derivatives. nih.gov
The following table summarizes various methods for analogue synthesis applicable to a phenolic core structure.
| Reaction Type | Reagents/Catalysts | Type of Analogue Produced |
| Suzuki Coupling | Pd catalyst, boronic acid | Aryl-substituted phenols |
| Ullmann Coupling | CuI, L-proline, K₂CO₃ | Diaryl ethers |
| Reductive Amination | NaBH₄, aldehyde/ketone | N-alkylated aminophenols |
| Alkylation | LDA, alkyl halide | C-alkylated side chains |
This interactive table outlines several key synthetic reactions that can be used to generate a diverse range of analogues from a core phenolic structure.
Modification of Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for chemical modification, primarily through etherification and esterification reactions. The success of these transformations often depends on carefully controlling reaction conditions to prevent competing reactions at the more nucleophilic methylamino group.
Etherification (O-Alkylation): Selective O-alkylation is typically achieved by converting the phenol into its more nucleophilic conjugate base, the phenoxide ion. This is accomplished by treating this compound with a strong base, such as sodium hydride (NaH), which deprotonates the hydroxyl group. The resulting phenoxide can then react with an alkylating agent, like an alkyl halide, via a nucleophilic substitution reaction to form an ether. This method ensures high selectivity for the oxygen atom over the nitrogen.
Esterification (O-Acylation): Direct O-acylation of this compound with acylating agents like acyl chlorides or anhydrides can be challenging due to the higher intrinsic nucleophilicity of the amino group. To achieve selective modification at the hydroxyl position, the methylamino group may require a temporary protecting group. Alternatively, conducting the reaction under strongly basic conditions to form the phenoxide ion first can direct the acylation to the oxygen atom. More advanced methods for selective O-acylation of amino-alcohols and aminophenols involve using highly acidic media, such as trifluoroacetic acid, to fully protonate the amine, thereby deactivating it towards the acylating agent nih.gov.
| Reaction Type | Reagent(s) | Product Type | General Conditions |
|---|---|---|---|
| Etherification (O-Alkylation) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Phenolic Ether | Anhydrous polar aprotic solvent (e.g., THF, DMF) |
| Esterification (O-Acylation) | 1. Strong Base (e.g., NaH) 2. Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Phenolic Ester | Anhydrous polar aprotic solvent |
| Selective O-Acylation | Acyl Halide or Anhydride | Phenolic Ester | Acidic medium (e.g., CF₃COOH) to protonate the amine |
Transformations at the Methylamino Moiety
The secondary amine of the methylamino group is a versatile functional handle that can readily undergo N-alkylation and N-acylation.
N-Alkylation: The methylamino group can be further alkylated to form a tertiary amine. This reaction typically involves treating the compound with an alkyl halide. Industrial processes for N-alkylation of anilines often use alcohols as alkylating agents at elevated temperatures over acid catalysts wikipedia.org. For this compound, such reactions would yield the corresponding N,N-dialkyl derivative. However, the steric bulk from the adjacent methyl groups on the ring could influence the reaction rate.
N-Acylation: N-acylation to form an amide is a common and often preferred reaction pathway for aminophenols under neutral or mildly basic conditions. The nitrogen atom in the methylamino group is generally more nucleophilic than the oxygen of the hydroxyl group. Consequently, reaction with an acyl chloride or acetic anhydride leads to the formation of an N-acyl derivative. This chemoselectivity is famously exploited in the synthesis of paracetamol from 4-aminophenol (B1666318) quora.com.
| Reaction Type | Reagent(s) | Product Type | General Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) or Alcohol (R-OH) | Tertiary Amine | Base or acid catalyst, elevated temperature |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide | Neutral or mildly basic conditions |
Substituent Effects on Synthetic Accessibility and Reactivity
The reactivity of this compound is a direct consequence of the interplay between the electronic and steric properties of its substituents.
Electronic Effects : The aromatic ring of the compound is highly electron-rich. This is due to the cumulative electron-donating effects of three substituents: the strong resonance donation from the methylamino group (+R effect), the moderate resonance donation from the hydroxyl group (+R effect), and the inductive and hyperconjugative donation from the two methyl groups (+I effect) libretexts.orgquora.comquora.com. This high electron density enhances the nucleophilicity of both the nitrogen and oxygen atoms, making them more reactive towards electrophiles compared to less substituted phenols or anilines. The electron-donating groups decrease the acidity of the phenol compared to unsubstituted phenol ucalgary.ca.
Steric Effects : The two methyl groups are positioned ortho to both the hydroxyl and the methylamino functional groups. This arrangement creates significant steric hindrance around these reactive sites. This steric crowding can impede the approach of bulky reagents, potentially slowing down or preventing reactions at both the nitrogen and oxygen atoms. For instance, while the nitrogen is electronically activated, its accessibility for N-alkylation or N-acylation might be lower than that of an unhindered secondary aniline (B41778) like N-methylaniline libretexts.org. Similarly, reactions at the hydroxyl group can be sterically hindered. This effect is well-documented in other 2,6-disubstituted phenols and anilines libretexts.orgprepchem.com.
Mechanistic Investigations of Chemical Reactivity and Stability
Oxidation Pathways and Mechanisms of 3,5-Dimethyl-4-(methylamino)phenol
The presence of both a hydroxyl and an amino group makes the aromatic ring highly susceptible to oxidation.
Radical Formation and Autoxidation Processes
Investigations into structurally similar compounds, such as 4-dimethylaminophenol (DMAP), reveal a strong tendency to undergo autoxidation, particularly at pH levels above neutrality. nih.govcapes.gov.br This process is characterized by the formation of a phenoxyl radical. For this compound, the oxidation would proceed via the loss of a hydrogen atom from the phenolic hydroxyl group, yielding a 3,5-dimethyl-4-(methylamino)phenoxyl radical.
This radical formation is an autocatalytic process. nih.govresearchgate.net Studies on DMAP show that the process is accelerated by the reaction of the initial phenol (B47542) with p-benzoquinone, a degradation product, which in turn generates more phenoxyl radicals and semiquinone radicals. capes.gov.brresearchgate.net The stability of the resulting phenoxyl radical is relatively low. For the analogous 4-(N,N-dimethylamino)phenoxyl radical, it decays in a pseudo-first-order reaction. nih.govcapes.gov.br
Oxidative Degradation Mechanisms (e.g., Demethylation, Hydroxylation)
The oxidative degradation of this compound can proceed through several pathways, primarily involving the modification or cleavage of its substituent groups.
Demethylation: A key degradation pathway involves the loss of the methyl group from the nitrogen atom. Studies on the biotransformation of the related compound 4-dimethylaminophenol (DMAP) have shown that a significant portion can be excreted as dimethylamine (B145610), confirming the cleavage of the nitrogen-methyl bonds. documentsdelivered.com The primary oxidative product, an iminium species, is susceptible to hydrolysis, which leads to the formation of a secondary amine and formaldehyde (B43269), or in this case, a primary amine and formaldehyde after subsequent oxidation. The decay of the 4-(N,N-dimethylamino)phenoxyl radical results in the formation of p-benzoquinone and dimethylamine, indicating that demethylation is a direct consequence of the oxidative process. nih.govcapes.gov.br
Hydroxylation and Ring Opening: Advanced oxidation processes on related phenolic compounds, such as 4-chloro-3,5-dimethylphenol, demonstrate that the aromatic ring itself is susceptible to attack. nih.gov The degradation can proceed through the formation of hydroxylated intermediates like 2,6-dimethylbenzene-1,4-diol, which can be further oxidized to quinone derivatives such as 2,6-dimethylbenzo-1,4-quinone. nih.gov Eventual ring-opening leads to the formation of smaller carboxylic acids. nih.gov
Table 1: Oxidative Degradation Products of Related Aminophenols
| Parent Compound | Degradation Product | Mechanism/Context | Source |
|---|---|---|---|
| 4-Dimethylaminophenol (DMAP) | p-Benzoquinone | Decay of phenoxyl radical | nih.govcapes.gov.br |
| 4-Dimethylaminophenol (DMAP) | Dimethylamine | Decay of phenoxyl radical / Hydrolysis of N,N-dimethylquinonimine | nih.govcapes.gov.brdocumentsdelivered.com |
| 4-chloro-3,5-dimethylphenol | 2,6-dimethylbenzene-1,4-diol | Hydroxylation via advanced oxidation | nih.gov |
Reduction Reactions and Pathways
The oxidized form of this compound, the phenoxyl radical, is a potent oxidizing agent and can be readily reduced back to the parent phenol by various biological and chemical reducing agents. Research on the analogous DMAP radical shows it is very rapidly reduced by the superoxide (B77818) radical anion (O₂⁻). nih.govresearchgate.net Additionally, important biological reductants such as NAD(P)H and glutathione (B108866) (GSH) can quickly reduce the phenoxyl radical. nih.govresearchgate.net These reactions regenerate the phenol and produce the oxidized forms of the reducing agents, NAD(P)⁺ and GSSG (glutathione disulfide), respectively. nih.govresearchgate.net
Hydrolysis Mechanisms and Kinetic Studies
Hydrolysis is a critical degradation pathway for derivatives of aminophenols, particularly esters or carbamates. While specific kinetic studies on the hydrolysis of this compound are not prevalent, research on structurally related compounds provides mechanistic insights.
For instance, the hydrolysis of N-methylcarbamate pesticides, which share the N-methyl functional group, often proceeds via an elimination-conjugate base (E1cB) mechanism under alkaline conditions. researchgate.net This pathway involves the abstraction of the acidic N-H proton by a base, followed by the elimination of the phenolate (B1203915) leaving group to form methyl isocyanate, which is then rapidly hydrolyzed. A study on 4-bromo-3,5-dimethylphenyl N-methylcarbamate confirmed this E1cB mechanism, supported by a positive activation entropy (ΔS≠ = +35.73 J mol⁻¹ K⁻¹), which is indicative of a dissociative mechanism. researchgate.net
Kinetic studies on the hydrolysis of mono-3,5-dimethylaniline phosphate, which features the same substituted aromatic ring, show that the reaction follows pseudo-first-order kinetics. jru-b.com The rate of hydrolysis was observed to increase with the proportion of both protic and aprotic organic solvents in aqueous mixtures, and activation parameters were evaluated to understand the solvent-solute interactions in the transition state. jru-b.com
Table 2: Kinetic Data for Hydrolysis of Structurally Related Compounds
| Compound | Proposed Mechanism | Kinetic Model | Key Findings | Source |
|---|---|---|---|---|
| 4-bromo-3,5-dimethylphenyl N-methylcarbamate | E1cB | Pseudo-first-order | Positive activation entropy (ΔS≠ = +35.73 J mol⁻¹ K⁻¹) indicates a dissociative mechanism. | researchgate.net |
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The substitution pattern of the aromatic ring in this compound strongly influences its reactivity towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is highly activated towards electrophilic attack due to the presence of three powerful electron-donating groups: the hydroxyl (-OH), the methylamino (-NHCH₃), and the two methyl (-CH₃) groups. masterorganicchemistry.comwikipedia.org Both the hydroxyl and methylamino groups are strong ortho-, para-directors. wikipedia.org The two methyl groups are also ortho-, para-directing. In this compound, the positions ortho to the powerful hydroxyl and amino groups (positions 3 and 5) are already occupied by methyl groups. Therefore, electrophilic substitution is strongly directed to the positions ortho to the methyl groups and meta to the hydroxyl/amino groups (positions 2 and 6). Steric hindrance from the adjacent methyl and methylamino groups may influence the regioselectivity of the reaction. youtube.com
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.govlibretexts.org The ring of this compound is electron-rich due to multiple electron-donating groups. This high electron density deactivates the ring towards attack by nucleophiles. Therefore, the compound is generally unreactive in SNAr reactions unless a leaving group is introduced and the reaction is forced under harsh conditions or proceeds through an alternative mechanism like an aryne intermediate. nih.govlibretexts.org
Intramolecular Rearrangements and Tautomerism Studies
While complex intramolecular rearrangements are not commonly reported for this class of compounds under typical conditions, the potential for tautomerism exists due to the presence of the phenol and secondary amine functionalities.
Tautomerism is a form of isomerism involving the migration of a proton and the shifting of double bonds. For this compound, several tautomeric forms could theoretically exist:
Phenol-Keto Tautomerism: The compound can exist in equilibrium with its keto tautomer, 4-(methylamino)-3,5-dimethylcyclohexa-2,5-dien-1-one.
Amine-Imine Tautomerism: An equilibrium with an imine tautomer is also possible.
However, for simple phenols, the equilibrium overwhelmingly favors the aromatic phenol form due to the significant thermodynamic stability conferred by the aromaticity of the benzene ring. stackexchange.com The disruption of this aromatic system in the keto or imine tautomers is energetically unfavorable. Therefore, this compound exists almost exclusively as the phenolic tautomer. Specific studies on intramolecular rearrangements of this particular molecule are not widely documented in the literature.
Metal-Mediated Transformations and Catalysis
The study of metal-mediated transformations involving substituted phenols and anilines is a significant area of chemical research, with applications ranging from organic synthesis to materials science. While specific research on the metal-mediated transformations and catalytic applications of this compound is not extensively documented in publicly available literature, its structural motifs—a sterically hindered phenol and a secondary aromatic amine—suggest potential for interaction with metal centers. The presence of both a hydroxyl and a methylamino group provides two potential sites for coordination, allowing it to act as a bidentate or bridging ligand.
Role as Ligand or Substrate in Catalytic Cycles
There is a lack of specific studies detailing the role of this compound as a ligand or substrate in catalytic cycles. However, the broader class of aminophenols is known to form complexes with various metal ions. These complexes can be catalytically active. For instance, Schiff base ligands derived from aminophenols are well-known to coordinate with transition metals to form catalysts for a variety of organic transformations.
The reactivity of this compound as a ligand would be influenced by the electronic properties of its substituents. The methyl groups on the aromatic ring are electron-donating, which would increase the electron density on both the phenolic oxygen and the amino nitrogen, potentially enhancing their ability to coordinate to a metal center. The steric hindrance from the two methyl groups ortho to the hydroxyl group might influence the coordination geometry and the stability of the resulting metal complex.
In principle, this compound could participate in catalytic cycles in several ways:
As a Ligand: It could coordinate to a metal center, modifying its electronic and steric environment, thereby influencing its catalytic activity. The nature of the metal-ligand bond would be crucial.
As a Substrate: The phenolic or amino group could be the site of a catalytic transformation, such as oxidation. The presence of the other group could influence the regioselectivity and rate of the reaction.
While no specific catalytic applications for this compound are documented, related aminophenol compounds have been used in catalysis. For example, o-aminophenols can be used in oxidative coupling reactions catalyzed by metal complexes. acs.org The table below provides a hypothetical comparison of the potential coordination behavior of this compound with other aminophenols, based on general chemical principles.
| Compound Name | Potential Coordination Sites | Expected Ligand Type | Potential Catalytic Role |
| 4-Aminophenol (B1666318) | Phenolic O, Amino N | Bidentate, Bridging | Ligand in oxidation catalysis |
| 2-Aminophenol | Phenolic O, Amino N | Bidentate (chelate) | Ligand in coupling reactions |
| This compound | Phenolic O, Amino N | Bidentate, Bridging | Potentially as a ligand in various catalytic reactions |
This table is illustrative and based on general principles of coordination chemistry, as specific data for this compound is not available.
Electrochemical Behavior and Electron Transfer Mechanisms
The electrochemical behavior of this compound is not specifically detailed in the available literature. However, the electrochemical properties of related aminophenols have been studied, providing a basis for understanding its potential behavior. The oxidation of aminophenols is generally a complex process involving the transfer of electrons and protons.
For p-aminophenol and its derivatives, electrochemical oxidation typically proceeds through the formation of a quinoneimine species. The presence of the amino and hydroxyl groups on the same aromatic ring facilitates this oxidation. The electron transfer process can be influenced by factors such as the pH of the solution and the nature of the substituents on the ring. researchgate.nettsijournals.com
The electron transfer mechanism for phenols and anilines can proceed via different pathways, including stepwise electron transfer-proton transfer (ET-PT) or concerted proton-coupled electron transfer (PCET). researchgate.net In the case of this compound, the presence of both a phenolic proton and a proton on the secondary amine could lead to complex PCET pathways.
The methyl groups on the ring are expected to lower the oxidation potential of the molecule compared to unsubstituted 4-aminophenol due to their electron-donating inductive effect. The N-methyl group also has an electron-donating effect, which would further facilitate oxidation.
The table below presents a qualitative comparison of the expected electrochemical properties of this compound with related compounds.
| Compound Name | Expected Oxidation Potential (Relative) | Key Features of Electron Transfer |
| 4-Aminophenol | Baseline | Formation of quinoneimine, pH-dependent |
| 4-(Methylamino)phenol | Lower than 4-aminophenol | N-methyl group enhances electron donation |
| 3,5-Dimethyl-4-aminophenol | Lower than 4-aminophenol | Ring methyl groups enhance electron donation |
| This compound | Lowest among the compared compounds | Combined electron-donating effects of ring and N-methyl groups |
This table is based on theoretical considerations of substituent effects on the electrochemical properties of aminophenols, as direct experimental data for this compound is not available.
Studies on N-methyl-p-aminophenol sulfate (B86663) (metol) have shown that it can be detected electrochemically, and its oxidation can be catalyzed by modifying electrodes with nanomaterials. nih.gov This suggests that this compound would also be electrochemically active and its detection and transformation could potentially be tailored using modified electrodes.
Advanced Spectroscopic Characterization and Computational Studies
Elucidation of Molecular Structure through X-ray Diffraction Analysis
Currently, there is no published single-crystal X-ray diffraction data for 3,5-Dimethyl-4-(methylamino)phenol. Such an analysis would be the definitive method for determining its precise three-dimensional molecular structure and crystal packing.
An X-ray diffraction study would yield key structural parameters, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Torsional angles: The dihedral angles defining the orientation of the methylamino and hydroxyl groups relative to the phenyl ring.
Unit cell dimensions: The parameters of the crystal lattice (a, b, c, α, β, γ).
Space group: The symmetry of the crystal lattice.
Intermolecular interactions: The presence and geometry of hydrogen bonds (e.g., between the phenolic -OH and the methylamino -NH or nitrogen atom of a neighboring molecule) and other non-covalent interactions that stabilize the crystal structure.
For context, a study on a related adduct, 3-Methyl-4-nitrophenol–4-dimethylaminopyridine, detailed its crystal structure, revealing a dihedral angle of 9.60 (8)° between its benzene (B151609) and pyridine (B92270) rings and stabilization through intermolecular O—H···N hydrogen bonds. researchgate.net A similar analysis for this compound would be invaluable for understanding its solid-state conformation.
Vibrational Spectroscopy (FT-IR, FT-Raman) and Spectral Assignments
Experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra for this compound are not available in the reviewed literature. These techniques are essential for identifying the functional groups and fingerprinting the molecule.
A theoretical assignment of the principal vibrational modes would include:
O-H stretch: A broad band in the FT-IR spectrum, typically in the 3200-3600 cm⁻¹ region, indicative of the phenolic hydroxyl group.
N-H stretch: A sharp to medium band around 3300-3500 cm⁻¹, corresponding to the secondary amine.
C-H stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.
C=C aromatic stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
C-N stretch: Typically found in the 1250-1350 cm⁻¹ region.
C-O stretch: A strong band in the 1200-1260 cm⁻¹ region.
Studies on analogous compounds, such as 2,4,6-tris(dimethylaminomethyl) phenol (B47542) and 4-amino-3,5-dimethyl pyrazole, have successfully used FT-IR and FT-Raman spectroscopy in combination with Density Functional Theory (DFT) to assign their complex vibrational spectra. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination and Dynamics (¹H-NMR, ¹³C-NMR)
Published ¹H-NMR and ¹³C-NMR spectra specific to this compound have not been found. This analysis is fundamental for confirming the molecular structure in solution.
Expected ¹H-NMR Spectral Features: The predicted proton NMR spectrum would show distinct signals corresponding to the different chemical environments:
Aromatic protons: A singlet for the two equivalent aromatic protons on the ring.
Phenolic proton (-OH): A broad singlet, with a chemical shift that is dependent on solvent and concentration.
Amine proton (-NH): A signal whose chemical shift and multiplicity could vary depending on solvent and exchange rates.
Ring methyl protons (-CH₃): A sharp singlet integrating to six protons.
N-methyl protons (-NCH₃): A singlet or doublet (if coupled to the N-H proton) integrating to three protons.
Expected ¹³C-NMR Spectral Features: The carbon NMR spectrum would be expected to show signals for each unique carbon atom:
C-O (phenolic): The carbon attached to the hydroxyl group.
C-N (amino): The carbon attached to the methylamino group.
Aromatic C-H: The carbons bonded to hydrogen.
Aromatic C-CH₃: The carbons bonded to the ring methyl groups.
Ring -CH₃: The carbons of the two equivalent ring methyl groups.
N-CH₃: The carbon of the N-methyl group.
Data for related compounds like 3-dimethylaminophenol (B24353) and various substituted phenols are widely available and used as reference points for chemical shift assignments. rsc.orgchemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, LC-MS)
While the molecular weight of this compound is known to be 151.21 g/mol , specific mass spectra (e.g., from GC-MS or LC-MS) detailing its fragmentation pattern are not documented in the searched literature. ambeed.com
Mass spectrometry would confirm the molecular weight via the molecular ion peak (M⁺) at m/z 151. The fragmentation pattern under electron ionization (EI) would provide structural clues. Expected fragmentation pathways for aromatic amines and phenols often include:
Loss of a methyl group: A fragment ion at [M-15]⁺ resulting from the cleavage of a methyl radical from either the ring or the amino group.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
Loss of small neutral molecules: Such as HCN or CO.
For comparison, the mass spectrum of 3-dimethylaminophenol shows a strong molecular ion peak at m/z 137 and significant fragments corresponding to the loss of methyl groups and other characteristic cleavages. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
There are no available UV-Vis absorption spectra for this compound. This technique provides information about the electronic transitions within the molecule.
Phenolic compounds typically exhibit characteristic absorption bands in the ultraviolet region. For phenol itself, a primary band (π → π* transition) appears around 275 nm. docbrown.infonist.gov The presence of auxochromes like the methyl and methylamino groups on the benzene ring of this compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol. The exact position of λ(max) would also be influenced by the solvent polarity. researchgate.net Studies on other substituted phenols and aromatic amines confirm these general trends. biointerfaceresearch.com
Quantum Chemical Computations (DFT, Ab Initio Methods)
No specific computational studies using Density Functional Theory (DFT) or other ab initio methods for this compound were found. Such calculations are powerful tools for predicting and corroborating experimental data.
Computational studies on related molecules, such as various substituted phenols and anilines, have been used to determine optimized geometries, predict vibrational frequencies (for IR and Raman spectra), calculate NMR chemical shifts, simulate UV-Vis spectra, and analyze electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) maps. nih.govresearchgate.netresearchgate.net
Geometry Optimization and Conformational Analysis
A computational geometry optimization for this compound would identify the most stable (lowest energy) conformation of the molecule. youtube.com This would involve determining the preferred rotational positions of the hydroxyl and methylamino groups. Key outputs would be the optimized bond lengths, bond angles, and dihedral angles, which could then be compared with experimental X-ray diffraction data if it were available. Conformational analysis could also identify other low-energy isomers and the energy barriers between them.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO, DOS, NBO)
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. youtube.com
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netresearchgate.net For instance, in studies of perovskite materials, the HOMO-LUMO gap was found to be a key indicator of the material's electronic properties. researchgate.net
Density of States (DOS): The DOS spectrum provides information about the distribution of energy levels that are available for electrons in a molecule. It illustrates the composition of the molecular orbitals, showing the contribution of different atoms or fragments to the orbitals at various energy levels.
Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for studying charge distribution, intramolecular and intermolecular bonding, and delocalization of electron density. wisc.edu It examines interactions between filled donor orbitals and empty acceptor orbitals, providing quantitative insight into hyperconjugative and conjugative effects that contribute to molecular stability. nih.gov For example, in a study of a gold complex, NBO analysis revealed the specific charge distribution on the atoms and the nature of the metal-ligand bonds. inorgchemres.org
| Parameter | Description | Significance |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) (eV) | ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability |
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict spectroscopic properties, which can then be validated against experimental data. This comparative approach is essential for confirming the accuracy of the computational model and the interpretation of experimental spectra.
Methodology: DFT, often using the B3LYP functional with basis sets like 6-311++G(d,p), is a common method for optimizing molecular geometry and calculating vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and NMR chemical shifts. nih.govresearchgate.net
Validation:
FT-IR: Theoretical vibrational frequencies are compared with experimental FT-IR spectra. Discrepancies can often be attributed to the fact that calculations are typically performed on a single molecule in the gas phase, whereas experiments are conducted in solid or liquid phases where intermolecular interactions, such as hydrogen bonding, can shift the vibrational frequencies. researchgate.netderpharmachemica.com
UV-Vis: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. The predicted maximum absorption wavelengths (λmax) corresponding to π→π* and n→π* transitions are compared with experimental UV-Vis spectra to analyze electronic behavior. derpharmachemica.com
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict ¹H and ¹³C NMR chemical shifts, which are then correlated with experimental data to confirm the molecular structure. researchgate.net
| Spectroscopic Technique | Computational Method | Information Obtained |
|---|---|---|
| FT-IR | DFT/B3LYP | Vibrational frequencies and functional groups |
| UV-Vis | TD-DFT | Electronic transitions and absorption wavelengths |
| NMR | GIAO | Chemical shifts and structural connectivity |
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.
Transition State Theory: This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—that connects reactants and products. The energy of the TS determines the activation energy (Ea) of the reaction, which is a key factor in reaction kinetics. DFT calculations are employed to optimize the geometries of reactants, products, and transition states. researchgate.net This analysis provides critical insights into reaction feasibility, selectivity, and the influence of catalysts or substituents on the reaction pathway.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.denih.gov
Interpretation: The MEP surface is color-coded to represent different potential values.
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas. These sites are prone to attack by electrophiles. researchgate.net
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These sites are susceptible to attack by nucleophiles. researchgate.net
Green Regions: Represent neutral or near-zero potential.
MEP analysis is valuable for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how a molecule will interact with other molecules or biological receptors. nih.govresearchgate.net
Nonlinear Optical (NLO) Property Prediction
Nonlinear optical (NLO) materials are capable of altering the properties of light and are essential for applications in optoelectronics and photonics. Computational methods can effectively predict the NLO properties of molecules.
Key Parameters: The primary NLO property of interest at the molecular level is the first-order hyperpolarizability (β). A high β value indicates a strong NLO response. DFT calculations are commonly used to compute the dipole moment (μ) and hyperpolarizability of molecules. researchgate.netresearchgate.net Molecules with significant charge transfer, often found in donor-pi-acceptor systems, tend to exhibit large NLO responses. The calculated NLO properties of a new compound are often compared to those of a standard material like urea (B33335) to assess its potential. researchgate.net
| NLO Parameter | Description | Significance |
|---|---|---|
| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | Contributes to the overall polarity and NLO response. |
| First-Order Hyperpolarizability (β) | A tensor quantity describing the second-order NLO response of a molecule. | A large value is desirable for applications like second-harmonic generation. |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum mechanics calculations analyze static molecular structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions.
Conformational Analysis: MD is used to explore the conformational landscape of a flexible molecule, identifying its most stable conformers and the energy barriers for transitioning between them. This is crucial for understanding how a molecule's three-dimensional shape influences its function and properties. Potential Energy Surface (PES) scans, often performed with DFT, can also be used to systematically investigate the energy changes associated with the rotation of specific dihedral angles to map out rotational potentials and identify stable conformations. researchgate.netsmu.edu
Biochemical Interactions and Mechanistic Biology in Vitro Focus
In Vitro Metabolic Pathway Investigations
The metabolism of xenobiotics like 3,5-Dimethyl-4-(methylamino)phenol is a critical area of study to understand their biological activity and clearance. In vitro systems, particularly using liver microsomes, are instrumental in elucidating these pathways.
While specific in vitro hepatic microsomal metabolism studies for this compound are not extensively detailed in the public literature, the methodology for such investigations is well-established. Typically, the compound would be incubated with washed hepatic microsomal preparations fortified with essential cofactors like NADPH. nih.gov The resulting mixture would then be analyzed, often using High-Performance Liquid Chromatography (HPLC), to separate and identify the parent compound and its metabolites. nih.gov
For analogous compounds, such studies have successfully identified products of both reduction and oxidation reactions. nih.gov Given the structure of this compound, microsomal studies would be expected to identify metabolites resulting from the biotransformation pathways detailed below, such as N-demethylation and oxidation of the phenol (B47542) group.
Conjugation is a major phase II metabolic pathway that increases the water solubility of compounds, facilitating their excretion. For phenolic compounds and amines, glucuronidation and sulfation are common reactions.
Glucuronidation: The closely related compound, 4-Amino-3,5-dimethylphenol (B131400), is known to have human metabolites that include its glucuronide conjugate, (2S,3S,4S,5R)-6-(4-amino-3,5-dimethylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid. nih.gov Studies on the analog 4-Dimethylaminophenol (DMAP) also confirm its conjugation with glucuronic acid, a reaction presumed to occur in the liver. researchgate.net This suggests that this compound is also a likely substrate for UDP-glucuronosyltransferase enzymes.
Sulfation: The formation of sulfuric acid esters is another key conjugation pathway. Research on 2-Dimethylamino-4-(N-methylanilino)-phenol, a more complex analog, demonstrated that it reacts with sulfotransferases to form a sulfuric acid ester, which accounted for 25% of the metabolites found in urine. nih.gov Similarly, DMAP is known to be conjugated with sulfuric acid. researchgate.net
Thioether Formation: Oxidized intermediates of aminophenols can be highly reactive and may form covalent bonds with sulfhydryl (SH) groups in proteins and peptides like glutathione (B108866) (GSH). This process, leading to thioether adducts, is a significant detoxification pathway. Studies on DMAP show that its oxidized form is terminated by covalent binding to the reactive SH-groups of hemoglobin and to reduced glutathione within red blood cells. researchgate.net This reaction proceeds through a thioether linkage. researchgate.net
Phase I biotransformation reactions introduce or expose functional groups, often preparing the molecule for phase II conjugation.
Demethylation: The removal of a methyl group from either the nitrogen or oxygen (if methylated) is a common metabolic step. wikipedia.org N-demethylation of this compound would yield 4-Amino-3,5-dimethylphenol. This type of reaction is frequently catalyzed by cytochrome P450 (CYP450) enzymes. wikipedia.org Studies on the biotransformation of a related compound, 2-Dimethylamino-4-(N-methylanilino)-phenol, identified methylamine (B109427) and dimethylamine (B145610) as metabolites, indicating the cleavage of nitrogen-methyl groups. nih.gov
Oxidation: The phenolic group is susceptible to oxidation. For the analog DMAP, oxy-hemoglobin catalyzes its oxidation to a reactive phenoxyl radical, which can then be further transformed into an N,N-dimethylquinonimine intermediate. researchgate.net This catalytic process is a key step in its mechanism of action and subsequent metabolism. researchgate.net It is highly probable that this compound undergoes a similar oxidation process to form a corresponding quinonimine species.
Enzymatic Interactions and Reaction Mechanisms (In Vitro)
The interaction of this compound with specific enzymes dictates its metabolic fate and pharmacological or toxicological profile.
The primary enzymes involved in the metabolism of phenolic amines are the cytochrome P450 superfamily and conjugating enzymes like sulfotransferases and UDP-glucuronosyltransferases.
Cytochrome P450: This family of enzymes is central to the oxidative metabolism of many xenobiotics. They are the likely catalysts for the N-demethylation and oxidation of the aromatic ring of this compound. wikipedia.org
Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group to the phenolic hydroxyl, leading to sulfation. The analog 2-Dimethylamino-4-(N-methylanilino)-phenol was shown to be a substrate for these enzymes. nih.gov
Hemoglobin: In the specific context of red blood cells, oxy-hemoglobin can act as a catalyst for the oxidation of aminophenols like DMAP, demonstrating an interesting substrate interaction outside of the primary metabolizing organs like the liver. researchgate.net
While direct data on enzyme inhibition by this compound is scarce, numerous studies have been conducted on structurally similar phenol derivatives, particularly in the context of Alzheimer's disease research. These analogs have been evaluated as inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine.
A series of 4-[(diethylamino)methyl]-phenol derivatives were synthesized and evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. nih.gov These compounds, which share the core aminophenol structure, were found to be potent inhibitors of both enzymes. nih.gov Kinetic analysis revealed that these analogs act as mixed-type inhibitors . nih.govdoi.org This means they can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).
Notably, many of these phenol derivatives showed a surprising selectivity, with a significantly higher affinity for BChE over AChE. nih.gov
Molecular Docking and Binding Affinity Studies with Enzymes
Direct molecular docking and binding affinity studies for this compound are not readily found in scientific literature. However, research on similar phenolic compounds provides insights into their potential interactions with enzymes. For instance, studies on various phenolic and aminophenolic derivatives have demonstrated their capacity to interact with the active sites of enzymes, often through hydrogen bonding and hydrophobic interactions.
Molecular docking simulations on related compounds, such as 4-aminophenol (B1666318) derivatives, have been employed to investigate their binding modes with enzymes like α-amylase and α-glucosidase, which are relevant in the context of metabolic studies. These studies suggest that the hydroxyl and amino groups, common to these compounds and this compound, play a crucial role in forming hydrogen bonds with amino acid residues in the enzyme's active site. The dimethyl substitutions on the phenyl ring of this compound would likely contribute to hydrophobic interactions, potentially influencing its binding affinity and specificity for certain enzymes.
| Enzyme Superfamily/Family | Interacting Analog | Observed/Predicted Interaction | Potential Significance |
|---|---|---|---|
| Oxidoreductases (e.g., Peroxidases, Tyrosinases) | 4-Aminophenol, 4-Methylaminophenol | Substrate for oxidation, leading to the formation of reactive quinoneimine species. | Potential for enzymatic bioactivation and covalent modification of cellular macromolecules. |
| Hydrolases (e.g., α-Amylase, α-Glucosidase) | Various 4-aminophenol derivatives | Inhibition of enzyme activity through competitive binding at the active site. | Modulation of carbohydrate metabolism (inferred). |
Interactions with Biological Macromolecules (In Vitro)
Protein-Compound Binding Studies
While specific in vitro protein binding studies for this compound are not documented, the behavior of related aminophenols suggests a potential for interaction with various proteins. A primary example is the interaction of aminophenol derivatives with hemoglobin. For instance, 4-aminophenol and its N-substituted analogs are known to induce the oxidation of hemoglobin to methemoglobin in vitro. This process involves the transfer of electrons from the aminophenol to the heme iron.
The binding is often non-covalent initially, driven by hydrophobic and polar interactions, but can lead to covalent modifications, as discussed in the following section. The methyl groups on the aromatic ring of this compound would likely enhance its lipophilicity, potentially favoring its partitioning into hydrophobic pockets of proteins.
| Protein Target | Interacting Analog | Nature of Interaction | Observed In Vitro Effect |
|---|---|---|---|
| Hemoglobin | 4-Aminophenol, 4-Methylaminophenol | Non-covalent binding followed by redox cycling. | Oxidation of Fe²⁺ in heme to Fe³⁺ (methemoglobin formation). |
| Serum Albumin | General phenolic compounds | Reversible binding, primarily through hydrophobic and hydrogen bonding. | Transport and distribution of the compound in biological fluids. |
Amino Acid Modification Mechanisms
The chemical structure of this compound suggests a potential for undergoing oxidation to form a reactive quinoneimine intermediate. This is a known reactivity pathway for many p-aminophenol derivatives. In an in vitro setting, particularly in the presence of oxidizing agents or enzymes like peroxidases and tyrosinases, this compound could be converted into a highly electrophilic species.
This reactive intermediate can then readily participate in Michael addition reactions with nucleophilic amino acid residues on proteins. The most susceptible amino acids are those with thiol (cysteine) or amino (lysine) groups in their side chains. The formation of a covalent bond between the compound and the amino acid residue can lead to the alteration of protein structure and function. This mechanism is a key aspect of the biological activity and potential toxicity of many phenolic and aminophenolic compounds. For example, the nephrotoxicity of certain p-aminophenols is attributed to the covalent binding of their reactive metabolites to renal proteins.
Applications in Chemical Research and Materials Science
Utility as a Synthetic Intermediate for Complex Molecules
Substituted aminophenols are widely regarded as valuable intermediates in organic synthesis. researchgate.net Their bifunctional nature, possessing both an amino group and a hydroxyl group, allows for a diverse range of chemical transformations, making them key building blocks in the synthesis of more complex molecules, including pharmaceuticals and dyes. researchgate.net The amino group can undergo reactions such as alkylation, acylation, and diazotization, while the phenolic hydroxyl group can be subject to etherification and esterification. researchgate.net
In theory, 3,5-Dimethyl-4-(methylamino)phenol, with its secondary amine and hydroxyl functionalities, could serve as a precursor for various complex structures. The methyl groups on the aromatic ring provide steric hindrance, which could influence the regioselectivity of its reactions. However, no specific examples of its use as a synthetic intermediate in the preparation of complex molecules are documented in the available scientific literature.
Role in Probe Development for Biochemical Assays
Aminophenol derivatives have been explored for their potential in the development of biochemical probes and sensors. For instance, polymers derived from aminophenols have been utilized as matrices for the immobilization of enzymes in biosensors. derpharmachemica.comrsc.org Additionally, Schiff bases synthesized from aminophenols have shown a range of biological activities and are studied for their interaction with biological molecules. nih.govmdpi.com
Despite the potential of the aminophenol scaffold, there is no specific information available in the scientific literature regarding the application of this compound in the development of probes for biochemical assays.
Potential in Functional Materials and Polymer Chemistry
The class of aminophenols has demonstrated utility in the field of polymer chemistry. They can be polymerized to form conducting polymers, with the electrochemical properties being dependent on the relative positions of the amino and hydroxyl groups. derpharmachemica.commdpi.comtandfonline.com Furthermore, aminophenol derivatives are used as monomers in the synthesis of high-performance polymers like polyimides. researchgate.net
A study on a polyimide synthesized from a complex diamine containing a bis(3,5-dimethyl-4-amino phenyl) moiety suggests that the dimethylphenyl amine structure can be incorporated into polymer backbones. researchgate.net However, this compound is structurally distinct from this compound, and no direct studies on the polymerization or incorporation of the latter into functional materials have been found.
Aminophenol derivatives are recognized as effective corrosion inhibitors for various metals, particularly in acidic environments. rdd.edu.iquowasit.edu.iqresearchgate.net Their inhibitory action is attributed to the presence of both amino and hydroxyl groups, which can adsorb onto the metal surface and form a protective film, thereby hindering the corrosion process. rdd.edu.iquowasit.edu.iq The mechanism of inhibition often involves the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring, which facilitate the adsorption onto the metal surface. uowasit.edu.iq
While the general principles of corrosion inhibition by aminophenols are well-established, there are no specific studies in the available literature that investigate the corrosion inhibition properties and mechanisms of this compound. Research in this area has predominantly focused on simpler, more common aminophenols like 4-aminophenol (B1666318). rdd.edu.iquowasit.edu.iqresearchgate.net
Environmental Chemistry and Degradation Mechanisms
Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis)
Abiotic processes, which are non-biological in nature, play a significant role in the transformation of pesticides in the environment. For Mexacarbate, and by extension its degradation products, photodegradation and hydrolysis are key abiotic pathways.
Photodegradation: Carbamate (B1207046) pesticides are known to absorb light, which can lead to their decomposition in water through photolysis. researchgate.net Exposure of the parent compound, Mexacarbate, to UV light has been shown to result in its degradation, producing various products. echemi.com While direct photodegradation studies on 3,5-Dimethyl-4-(methylamino)phenol are not extensively documented, the general photosensitivity of aminophenols and related anilines suggests that sunlight would contribute to its further transformation in surface waters. nih.govcapes.gov.brcarlroth.com The N-methyl aniline (B41778) structure, in particular, shows altered H-atom loss behavior upon UV absorption compared to simple aniline. nih.gov
Hydrolysis: Hydrolysis is a primary mechanism for the breakdown of carbamate pesticides into their corresponding phenols, amines, and carbon dioxide. researchgate.netfrontiersin.orgucanr.edu The formation of this compound is a direct result of the hydrolytic cleavage of the carbamate ester bond in Mexacarbate. nih.govechemi.com This process is a major route for the dissipation of Mexacarbate in aquatic environments. nih.govechemi.com The stability of the resulting aminophenol can be influenced by environmental pH. While aminophenols are generally stable, under specific and often harsh industrial conditions, such as high temperatures in the presence of certain reagents, they can undergo further hydrolysis. For instance, p-aminophenol can be hydrolyzed to hydroquinone (B1673460) at temperatures between 200-300°C using ammonium (B1175870) bisulfate. google.com
Biotic Degradation Mechanisms (e.g., Microbial Metabolism, Enzymatic Breakdown)
The breakdown of complex organic molecules by microorganisms is a critical process for their removal from the environment. Carbamate pesticides are generally considered biodegradable, with microbial action being a primary route of degradation. researchgate.netfrontiersin.orgbohrium.com
Microbial Metabolism: Soil and aquatic microorganisms are capable of degrading Mexacarbate, leading to the formation of this compound. nih.gov Studies have identified specific microbes that can metabolize the parent pesticide. For example, pure cultures of a bacterium (strain HF-3) and a fungus (Trichoderma viride) have been shown to degrade Mexacarbate into major metabolites, including 4-dimethylamino-3,5-xylenol. nih.gov The primary metabolic reactions involved are demethylation and hydrolysis. nih.govechemi.com
While specific enzymatic pathways for this compound are not detailed, the metabolism of other, similar aminophenols has been elucidated. For instance, Burkholderia sp. strain AK-5 utilizes 4-aminophenol (B1666318) by converting it to 1,4-benzenediol and subsequently to 1,2,4-trihydroxybenzene, which is then cleaved by a dioxygenase enzyme. asm.orgasm.org Similarly, the degradation of 4-chloro-2-aminophenol by another Burkholderia species involves a deaminase and a catechol dioxygenase, which breaks the aromatic ring. nih.gov It is plausible that the biotic degradation of this compound follows a similar pathway involving initial deamination or demethylation followed by aromatic ring cleavage.
| Compound | Microorganism | Key Degradation Process/Enzyme | Reference |
|---|---|---|---|
| Mexacarbate | Bacterium sp. (HF-3) | Degradation to 4-dimethylamino-3,5-xylenol | nih.gov |
| Mexacarbate | Trichoderma viride (fungus) | Degradation to 4-dimethylamino-3,5-xylenol | nih.gov |
| 4-Aminophenol | Burkholderia sp. (AK-5) | Conversion to 1,2,4-trihydroxybenzene via 1,4-benzenediol; Ring cleavage by 1,2,4-Trihydroxybenzene 1,2-dioxygenase | asm.org |
| 4-Chloro-2-aminophenol | Burkholderia sp. (RKJ 800) | Deamination to 4-chlorocatechol; Ring cleavage by 4-chlorocatechol-1,2-dioxygenase | nih.gov |
| General Carbamates | Pseudomonas, Stenotrophomonas, Micrococcus, Enterobacter, Aspergillus, etc. | General degradation and transformation | frontiersin.org |
Transformation Products and Environmental Fate Studies
As a primary metabolite, the environmental fate of this compound is part of the broader degradation pathway of Mexacarbate. Studies on the parent pesticide have identified several other transformation products that may co-occur in the environment.
Following the initial hydrolysis of Mexacarbate to this compound, further degradation can occur through demethylation of the amino group. This leads to the formation of 4-methylamino-3,5-xylyl methylcarbamate and 4-amino-3,5-xylyl methylcarbamate . nih.govechemi.com Other identified transformation products from Mexacarbate include formylated derivatives such as 4-methylformamido-3,5-xylyl methylcarbamate and 4-formamido-3,5-xylyl methylcarbamate . echemi.com Further oxidation of the phenolic ring can lead to the formation of quinone-type structures, with 2-hydroxy-3,5-dimethyl-p-benzoquinone being an identified degradation product of Mexacarbate. echemi.com
The degradation pathways of simpler aminophenols suggest potential subsequent transformations. For example, the enzymatic degradation of 4-aminophenol can proceed through intermediates like benzoquinone, which is then broken down into various organic acids such as maleic acid, fumaric acid, and oxalic acid, before eventual mineralization to CO2 and H2O. researchgate.net Another pathway for 4-aminophenol involves conversion to 1,4-benzenediol and 1,2,4-trihydroxybenzene, followed by ring cleavage to yield maleylacetic acid. asm.org These pathways illustrate the likely, though not specifically documented, fate of this compound, which would involve the breakdown of the aromatic ring into smaller, aliphatic compounds.
| Transformation Product Name | Formation Pathway | Reference |
|---|---|---|
| 4-Dimethylamino-3,5-xylenol (this compound) | Hydrolysis | nih.govechemi.com |
| 4-Methylamino-3,5-xylyl methylcarbamate | Demethylation | nih.govechemi.com |
| 4-Amino-3,5-xylyl methylcarbamate | Demethylation | nih.govechemi.com |
| 4-Methylformamido-3,5-xylyl methylcarbamate | Hydrolysis/Formylation | echemi.com |
| 4-Formamido-3,5-xylyl methylcarbamate | Hydrolysis/Formylation | echemi.com |
| 2-Hydroxy-3,5-dimethyl-p-benzoquinone | Oxidation | echemi.com |
Analytical Methodologies for Environmental Monitoring of Transformation Products
The detection and quantification of pesticide transformation products in environmental samples like soil and water are essential for a complete risk assessment. Various analytical techniques have been employed for the monitoring of Mexacarbate and its degradation products, including this compound.
Historically, Thin-Layer Chromatography (TLC) and Gas-Liquid Chromatography (GLC) were used to isolate and identify the hydrolysis products of Mexacarbate. nih.govechemi.com Modern analytical strategies typically rely on more sensitive and specific chromatographic methods.
High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the analysis of polar and thermolabile compounds like aminophenols, as it often does not require a derivatization step. thermofisher.com For trace-level detection in environmental waters, HPLC is frequently coupled with an online Solid-Phase Extraction (SPE) system for sample pre-concentration. thermofisher.com
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS) , is another powerful tool for the analysis of phenols and anilines. nih.govresearchgate.net For certain polar compounds, a derivatization step may be necessary to improve volatility for GC analysis. thermofisher.com The U.S. Environmental Protection Agency (EPA) Method 528, for example, uses SPE followed by GC-MS for the determination of various phenols in drinking water. epa.gov
More advanced techniques like capillary and microchip electrophoresis have also been developed for the rapid analysis of compounds such as p-aminophenol, demonstrating high efficiency and low reagent consumption. nih.gov These methods represent emerging capabilities for fast and reliable environmental monitoring. nih.gov
Future Research Directions and Emerging Methodologies
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis and materials science. doaj.orggcande.org For a molecule like 3,5-Dimethyl-4-(methylamino)phenol, these computational tools offer powerful predictive capabilities that can guide its future development and application.
Generative Design and Property Prediction: ML models, particularly deep learning and neural networks, can be trained on vast datasets of known molecules to generate novel structures with desired properties. nih.gov For instance, an ML model could be tasked with designing derivatives of this compound optimized for specific electronic, antioxidant, or binding characteristics. These models learn the complex relationships between a molecule's structure and its functions, allowing for the in silico screening of thousands of potential candidates, thereby saving significant time and resources compared to traditional experimental approaches. doaj.org Studies on other phenolic compounds and aromatic amines have successfully used ML to predict properties like mutagenicity and degradation rates based on molecular structure. nih.govacs.org This approach could be directly applied to assess and optimize the properties of novel derivatives of this compound.
Reaction Prediction and Synthesis Planning: One of the most significant challenges in chemistry is predicting the outcomes of chemical reactions. neurips.cceurekalert.org AI-driven platforms are being developed that can predict major and minor products, identify potential side reactions, and even suggest optimal reaction conditions. arxiv.org For the synthesis of this compound or its derivatives, these tools could:
Optimize Synthesis Routes: By analyzing vast reaction databases, AI can propose the most efficient and highest-yielding synthetic pathways, potentially reducing the number of steps and minimizing waste. gcande.org
Predict Reactivity: Models can learn the subtle electronic and steric factors that govern the reactivity of the phenol (B47542) and methylamino groups, predicting how the molecule will behave with different reagents. eurekalert.org
Automate Discovery: The integration of AI with robotic synthesis platforms represents a major leap forward, enabling the fully autonomous design, synthesis, and testing of new compounds. nih.gov
| AI/ML Application Area | Specific Task for this compound | Potential Impact |
| Generative Molecular Design | Design novel derivatives with enhanced antioxidant potential. | Rapid identification of high-performance candidate molecules for further study. |
| QSAR Modeling | Predict the biological activity or environmental fate of the compound and its analogues. nih.gov | Early-stage assessment, reducing the need for extensive experimental testing. |
| Retrosynthesis Planning | Propose efficient, multi-step synthesis pathways from simple starting materials. nih.gov | Acceleration of compound production and exploration of new synthetic strategies. |
| Reaction Outcome Prediction | Forecast the products and yields of reactions involving the phenol or amine functional groups. arxiv.org | Improved reaction control, minimization of byproducts, and higher purity of the final product. |
Development of Novel Spectroscopic and Imaging Techniques for Real-time Monitoring
Understanding and controlling a chemical reaction requires the ability to observe it as it happens. Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes by measuring critical parameters in real-time. mt.comwikipedia.org The application of advanced spectroscopic techniques within a PAT framework is a key future direction for the study of reactions involving this compound.
In-situ Reaction Monitoring: Traditional chemical analysis often involves taking samples from a reaction and analyzing them separately (off-line), which can be slow and may not accurately represent the reaction state. acs.org Modern spectroscopic methods allow for continuous, in-situ monitoring without disturbing the reaction mixture.
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques provide detailed molecular-level information. mdpi.com An in-situ probe, such as an Attenuated Total Reflectance (ATR) probe for FTIR, can be inserted directly into the reaction vessel. dntb.gov.uaamericanpharmaceuticalreview.com This would allow researchers to track the consumption of reactants and the formation of this compound (and any intermediates or byproducts) in real-time by monitoring the characteristic vibrational bands of the functional groups. This data is crucial for determining reaction kinetics and mechanisms. americanpharmaceuticalreview.com
Mass Spectrometry (MS): Advanced MS techniques can be coupled directly to a reaction vessel to monitor the concentration of reactants and products in real-time, offering high selectivity and sensitivity. acs.org
Terahertz (THz) Spectroscopy: An emerging technique, THz rotational spectroscopy, offers the unique ability to unambiguously identify gas-phase molecules and their isotopes, which could be valuable for monitoring specific reaction types or decomposition pathways. acs.org
The integration of these techniques with flow chemistry platforms, where reactions are run in continuous streams rather than in batches, is particularly powerful. researchgate.netrsc.org This combination allows for rapid optimization of reaction conditions (temperature, pressure, catalyst loading) and can be automated for high-throughput experimentation. researchgate.net
| Spectroscopic Technique | Information Gained | Application to this compound Synthesis |
| FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products; functional group changes. mdpi.comamericanpharmaceuticalreview.com | Kinetic analysis, mechanistic investigation, endpoint determination, process optimization. |
| Online UPLC-MS | Quantitative measurement of specific molecular species in the reaction mixture. rsc.org | Precise tracking of product formation and impurity profiling during the reaction. |
| Flow NMR | Detailed structural information on molecules directly in the reaction stream. rsc.org | Unambiguous identification of intermediates and byproducts in complex reaction mixtures. |
| Terahertz Spectroscopy | Identification of gas-phase reactants and products with high specificity. acs.org | Monitoring reactions that involve gaseous byproducts or decomposition. |
Advanced Computational Approaches for Complex System Modeling
While AI focuses on learning from large datasets, first-principles computational methods like Density Functional Theory (DFT) provide a way to model chemical systems based on the fundamental laws of quantum mechanics. nih.gov These approaches are invaluable for gaining a deep, mechanistic understanding of the properties and reactivity of molecules like this compound.
Elucidating Molecular Properties and Mechanisms: DFT calculations can be used to predict a wide range of molecular properties without ever performing an experiment. For this compound, this could include:
Geometric and Electronic Structure: Calculating the optimal 3D structure, electron distribution, and molecular orbital energies (e.g., HOMO and LUMO). mdpi.com This information is fundamental to understanding the molecule's reactivity.
Reaction Pathways: Modeling the step-by-step mechanism of a chemical reaction. Researchers can calculate the energy of transition states and intermediates to determine the most likely reaction pathway and identify the rate-limiting step. This has been used to study the oxidation of other substituted phenols. acs.org
Spectroscopic Prediction: Simulating spectroscopic data (e.g., IR, NMR spectra) to aid in the interpretation of experimental results and confirm the structure of newly synthesized compounds.
Modeling Interactions: Computational models can also simulate how this compound interacts with other molecules or surfaces. For example, DFT has been used to study the interaction of phenols and other aromatic molecules with surfaces like graphene or metal catalysts. nih.govresearchgate.netcam.ac.uk This could be used to design novel catalytic systems for its synthesis or to understand its behavior in materials applications. By modeling the non-covalent interactions, such as hydrogen bonding and π-stacking, researchers can predict how the molecule might bind to a biological target or self-assemble into larger structures. nih.gov
These advanced computational models, especially when combined with experimental data and the predictive power of machine learning, will provide an unprecedented level of insight into the chemistry of this compound, guiding future research and enabling the design of new materials and processes with precision and efficiency. nih.gov
Q & A
Q. What are the established synthetic routes for 3,5-Dimethyl-4-(methylthio)phenol methylcarbamate (Methiocarb), and what are their respective yields?
Methiocarb is synthesized via the reaction of 3,5-dimethyl-4-(methylthio)phenol with methyl isocyanate or via carbamate formation using methyl chloroformate. Key protocols include:
- Schegk et al. (1962/1967) : Reacting 4-(methylthio)-3,5-xylenol with methyl isocyanate in anhydrous toluene under controlled pH, achieving yields of 75–85% .
- Gilbert and Otto (1967) : Alternative routes using methyl chloroformate with amine catalysts, yielding ~70% purity. Purification involves recrystallization from ethanol .
Q. What spectroscopic and chromatographic methods are recommended for characterizing Methiocarb’s purity and structural integrity?
- NMR Spectroscopy : H and C NMR confirm methylthio, carbamate, and aromatic proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 225.31 (CHNOS) with fragmentation patterns identifying the carbamate group .
- HPLC/GC-MS : Reverse-phase HPLC (C18 column, methanol/water mobile phase) quantifies purity (>98%), while GC-MS detects trace impurities in environmental samples .
Q. What safety protocols are critical for handling Methiocarb given its hazardous classification?
Methiocarb is classified as Acutely Hazardous (EPA P199) and Extremely Hazardous under CERCLA. Required protocols include:
- Use of fume hoods and PPE (nitrile gloves, respirators) to prevent dermal/ocular exposure .
- Storage in sealed containers at 4°C, segregated from oxidizing agents to avoid decomposition .
- Emergency neutralization with alkaline solutions (e.g., 10% NaOH) to hydrolyze the carbamate group .
Advanced Research Questions
Q. How does Methiocarb’s environmental persistence influence ecological risk assessment, and what methodologies quantify its degradation in soil?
Methiocarb’s half-life in soil ranges from 14–60 days, depending on microbial activity and pH. Key methodologies include:
- Soil Microcosm Studies : Spiking soil samples with Methiocarb (1–10 ppm) and monitoring degradation via LC-MS/MS. Aerobic conditions accelerate breakdown via hydroxylation .
- QSAR Modeling : Predicts bioaccumulation potential (log Kow = 2.8) and ecotoxicity to non-target species (e.g., LC for Daphnia magna: 0.12 mg/L) .
Q. What experimental designs address contradictions in avian repellent efficacy studies under variable climatic conditions?
Discrepancies in field efficacy (e.g., 60–90% repellency in cherries vs. <50% in maize) arise from rainfall-induced wash-off and UV degradation. Controlled studies should:
Q. What mechanistic insights explain Methiocarb’s neurotoxic effects in non-target organisms?
Methiocarb inhibits acetylcholinesterase (AChE) in vertebrates, leading to acetylcholine accumulation. Advanced methods include:
- In Vitro AChE Inhibition Assays : IC values (e.g., 0.8 µM for human AChE) using Ellman’s method .
- Molecular Docking : Computational models (e.g., AutoDock Vina) show carbamate binding to AChE’s catalytic triad (Ser203, Glu334, His447) .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in Methiocarb’s toxicity thresholds across species?
Variability in LD values (e.g., 25 mg/kg in rats vs. 12 mg/kg in birds) stems from metabolic differences. Approaches include:
- Comparative Metabolomics : Identify species-specific detoxification pathways (e.g., avian cytochrome P450 isoforms) .
- Cross-Species Dose-Response Modeling : Use probabilistic models to extrapolate thresholds for endangered species .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
